HIV-1 inhibitor-66

Description

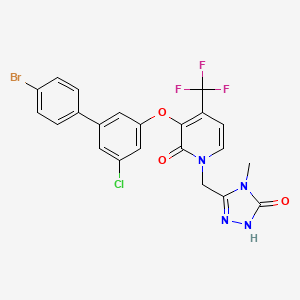

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H15BrClF3N4O3 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

3-[3-(4-bromophenyl)-5-chlorophenoxy]-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one |

InChI |

InChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33) |

InChI Key |

QNIACYCIPWZTEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Antiviral Profile of HIV-1 Inhibitor-66: A Technical Overview

This guide provides an in-depth analysis of the in vitro antiviral activity of HIV-1 Inhibitor-66, a novel compound under investigation for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Assessment of Antiviral Potency and Cytotoxicity

The antiviral efficacy of this compound was evaluated in various cell lines, with key quantitative data summarized in the table below. These values represent the compound's potency in inhibiting viral replication and its margin of safety in terms of cellular toxicity.

| Parameter | Value | Cell Line | Description |

| EC50 | 0.039 nM (39 pM) | MT-2 cells | The concentration of the compound that results in a 50% reduction in HIV-1 replication.[1] |

| EC90 | 0.101 nM | MT-2 cells | The concentration of the compound that results in a 90% reduction in HIV-1 replication.[1] |

| CC50 | >20 µM | MT-2 cells | The concentration of the compound that causes a 50% reduction in cell viability.[1] |

| Therapeutic Index (TI) | >512,820 | MT-2 cells | The ratio of CC50 to EC50, indicating a high degree of selectivity for antiviral activity over cellular toxicity.[1] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro antiviral activity and cytotoxicity of this compound.

Antiviral Activity Assay

The antiviral activity of this compound was determined using a reporter virus assay in MT-2 cells. This method quantifies the extent of viral replication in the presence of the inhibitor.

-

Cell Preparation: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, were cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Dilution: A serial dilution of this compound was prepared to test a range of concentrations.

-

Infection: MT-2 cells were infected with a replication-competent HIV-1 reporter virus (e.g., NL4-3-based reporter virus) at a specific multiplicity of infection (MOI).

-

Treatment: Immediately following infection, the diluted concentrations of this compound were added to the cell cultures.

-

Incubation: The treated and infected cells were incubated for a period of 5 days at 37°C in a CO2 incubator to allow for viral replication.[2]

-

Quantification of Viral Replication: The level of viral replication was quantified by measuring the activity of the reporter gene (e.g., luciferase or β-galactosidase) expressed by the virus. Alternatively, the concentration of the HIV-1 p24 antigen in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) was calculated as the concentration of the inhibitor that reduced reporter gene activity or p24 antigen levels by 50% compared to untreated, infected control cells.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated using the MTT assay to measure its effect on the metabolic activity of uninfected cells.

-

Cell Seeding: MT-4 cells were seeded in a 96-well microplate at a predetermined density.[2]

-

Compound Treatment: Serial dilutions of this compound were added to the cells.

-

Incubation: The cells were incubated with the compound for a period equivalent to the antiviral assay (e.g., 5 days) at 37°C in a CO2 incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 450 nm) using a microplate spectrophotometer.[3]

-

Data Analysis: The 50% cytotoxic concentration (CC50) was determined as the concentration of the compound that reduced the viability of the cells by 50% compared to untreated control cells.[4]

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Based on its activity profile, this compound is classified as a capsid inhibitor. These inhibitors disrupt multiple stages of the viral life cycle by binding to the viral capsid protein (CA). The diagram below illustrates this multi-faceted mechanism of action.

The potent in vitro activity and high therapeutic index of this compound suggest that it is a promising candidate for further preclinical and clinical development. Its unique mechanism of action, targeting the viral capsid, makes it a valuable potential component of combination antiretroviral therapy, particularly for treatment-experienced patients with resistance to other drug classes.

References

- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of HIV-1 Neutralizing Antibody m66 Binding to gp41

This in-depth technical guide provides a comprehensive overview of the structural and biophysical basis of the interaction between the HIV-1 broadly neutralizing antibody m66 and its epitope on the gp41 envelope glycoprotein. This document is intended for researchers, scientists, and drug development professionals working in the fields of HIV-1 research, immunology, and structural biology.

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is the primary target for neutralizing antibodies and a key focus for vaccine design. The gp41 subunit of Env contains a highly conserved membrane-proximal external region (MPER), which is the target of several broadly neutralizing antibodies, including 2F5 and the 2F5-like antibody, m66. Understanding the molecular details of how these antibodies recognize and neutralize the virus is crucial for the development of effective HIV-1 vaccines and therapeutics.

Antibody m66, and its closely related variant m66.6, are of significant interest due to their ability to neutralize a range of HIV-1 isolates by targeting the N-terminal region of the gp41 MPER.[1] This guide will delve into the structural features of the m66-gp41 interaction, present available quantitative binding data, and provide detailed protocols for the key experimental techniques used to characterize this interaction.

Structural Basis of m66 Recognition of gp41

The crystal structure of the antigen-binding fragment (Fab) of m66 in complex with a peptide from the gp41 MPER provides atomic-level insights into the molecular recognition mechanism.

The m66 antibody recognizes a conformational epitope on the gp41 MPER that consists of a helix followed by an extended loop.[1] The majority of the interactions are mediated by the heavy chain of m66, which contributes approximately 81% of the total buried surface area upon binding.[1] A key feature of the interaction is the cradling of the extended loop portion of the gp41 peptide by the third complementarity-determining region of the m66 heavy chain (CDR H3).[1]

PDB Accession Codes:

-

4NRX: Crystal structure of m66 Fab in complex with gp41 MPER peptide.[2]

-

4NRY: Crystal structure of unbound m66 Fab.

-

4NRZ: Crystal structure of unbound m66.6 Fab.

Quantitative Binding Data

The binding of m66 and its variant m66.6 to the gp41 MPER has been characterized using neutralization assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the antibody's potency in preventing viral entry.

| HIV-1 Pseudovirus Strain | m66 Neutralization IC50 (µg/mL) | m66.6 Neutralization IC50 (µg/mL) | Reference |

| BG505.W6M.C2 | >50 | 1.8 | --INVALID-LINK-- |

| JRFL | >50 | 2.5 | --INVALID-LINK-- |

| YU2 | >50 | 4.2 | --INVALID-LINK-- |

| SF162 | >50 | >50 | --INVALID-LINK-- |

| BaL.26 | >50 | 15.6 | --INVALID-LINK-- |

Note: As of the latest available data, specific binding affinities (Kd), association/dissociation rates (kon/koff), and thermodynamic parameters (ΔH, ΔS) for the m66 antibody determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published. For comparison, the closely related antibody 2F5 has been characterized by ITC, revealing a dissociation constant (Kd) in the micromolar range for the core epitope peptide and in the nanomolar range for the functional epitope peptide, with the binding being enthalpically driven.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional characterization of the m66-gp41 interaction.

Recombinant Fab Fragment Production and Purification

Production of Fab fragments is essential for crystallographic studies and certain biophysical assays.

Protocol:

-

Expression: The heavy and light chains of the m66 antibody are cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The vectors are then co-transfected into HEK293T cells.

-

Purification:

-

The cell culture supernatant containing the secreted full-length IgG is harvested and clarified by centrifugation.

-

The IgG is purified using Protein A affinity chromatography.

-

The purified IgG is digested with papain to generate Fab and Fc fragments. The digestion is typically carried out in a buffer containing cysteine and EDTA at 37°C.

-

The Fab fragments are separated from the Fc fragments and undigested IgG by passing the digest over a Protein A column, as the Fab fragments do not bind.

-

The Fab fragments are further purified by size-exclusion chromatography to ensure homogeneity.[4]

-

Crystallization of the m66 Fab-gp41 Peptide Complex

Obtaining high-quality crystals is a prerequisite for X-ray crystallographic structure determination.

Protocol:

-

Complex Formation: The purified m66 Fab is mixed with a molar excess of the synthetic gp41 MPER peptide (e.g., residues 651-669).

-

Crystallization Screening: The Fab-peptide complex is concentrated and subjected to sparse matrix screening using commercially available crystallization screens (e.g., Hampton Research, Emerald BioSystems). The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[1]

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to quantify the neutralizing activity of antibodies against HIV-1.[5][6][7][8]

Protocol:

-

Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

-

Antibody Dilution: Serial dilutions of the m66 antibody are prepared in growth medium.

-

Virus Incubation: A constant amount of HIV-1 pseudovirus is pre-incubated with the antibody dilutions for a defined period (e.g., 1 hour) at 37°C.

-

Infection: The antibody-virus mixture is then added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.

-

Incubation and Lysis: The plates are incubated for 48 hours at 37°C. The cells are then lysed to release the luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

-

Data Analysis: The percentage of neutralization is calculated relative to control wells containing virus but no antibody. The IC50 value is determined as the antibody concentration that results in a 50% reduction in luminescence.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

While specific SPR data for m66 is unavailable, this general protocol outlines the methodology for characterizing antibody-peptide interactions.[9][10][11][12]

Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: The m66 antibody is immobilized on the activated sensor surface via amine coupling. The desired immobilization level is achieved by controlling the antibody concentration and contact time.

-

Analyte Injection: A series of concentrations of the gp41 MPER peptide (analyte) are injected over the sensor surface at a constant flow rate. A reference flow cell without immobilized antibody is used for background subtraction.

-

Data Collection: The binding and dissociation of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are reported in resonance units (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (General Protocol)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]

Protocol:

-

Sample Preparation: The purified m66 Fab and the gp41 MPER peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects.

-

ITC Experiment: The m66 Fab solution is placed in the sample cell of the calorimeter, and the gp41 peptide solution is loaded into the injection syringe at a higher concentration.

-

Titration: A series of small injections of the peptide are made into the Fab solution while the temperature is kept constant. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to Fab. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflow for characterizing the m66 antibody.

References

- 1. Structural Basis for HIV-1 Neutralization by 2F5-Like Antibodies m66 and m66.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two routes for production and purification of Fab fragments in biopharmaceutical discovery research: Papain digestion of mAb and transient expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 Neutralization in TZM-bl Cells [bio-protocol.org]

- 9. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 12. Surface plasmon resonance (SPR) binding analysis [bio-protocol.org]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-66: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-66 (also referred to as compound 10n). The information presented herein is intended to support further research and development of this compound as a potential antiretroviral therapeutic.

Introduction

This compound is an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent inhibitory activity against wild-type HIV-1 reverse transcriptase.[1] As with any promising antiviral candidate, a thorough evaluation of its cytotoxicity is paramount to determine its therapeutic index and potential for clinical application. This document summarizes the available data on the bioactivity and safety profile of this compound and provides detailed methodologies for the key experimental assays used in its evaluation.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound, including its inhibitory activity against the HIV-1 reverse transcriptase enzyme, its effective concentration in cell-based assays against various viral strains, and its in vivo toxicity.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

| Parameter | Target/Strain | Value |

| IC50 | Wild-Type HIV-1 Reverse Transcriptase | 40 nM[1] |

| EC50 | HIV-1 IIIB (Wild-Type) | 0.009 µM[1] |

| L100I Mutant | 0.011 µM[1] | |

| K103N Mutant | 0.013 µM[1] | |

| Y181C Mutant | 0.018 µM[1] | |

| Y188L Mutant | 0.703 µM[1] | |

| E138K Mutant | 0.013 µM[1] | |

| F227L/V106A Mutant | 17.7 µM[1] | |

| RES056 (K103N/Y181C) Mutant | 0.059 µM[1] |

Table 2: In Vivo Toxicity Data for this compound

| Parameter | Species | Value |

| LD50 | Rat | >2000 mg/kg[1] |

Note: Specific CC50 (50% cytotoxic concentration) values from in vitro cell line studies are not yet publicly available. The determination of CC50 is a critical next step in characterizing the selectivity index (SI = CC50/EC50) of this compound.

Experimental Protocols

Detailed methodologies for the assessment of cytotoxicity and antiviral activity are crucial for the reproducibility and validation of experimental findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of the test compound that reduces cell viability by 50% is determined as the CC50.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound)

-

96-well microtiter plates

-

Solubilization solution (e.g., SDS-HCl or DMSO)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., MT-4, CEM-SS, or PBMCs) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that corresponds to the antiviral assay duration (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. For antiviral assays, this is typically the concentration that inhibits viral replication by 50%.

General Procedure:

-

Cell Infection: Seed target cells in a 96-well plate and infect them with a known titer of HIV-1.

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as:

-

p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Reverse Transcriptase Activity Assay: Measuring the activity of reverse transcriptase in the supernatant.

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the protection of cells from virus-induced death.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (infected, untreated cells). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Visualizations

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[5][6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 7. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to HIV-1 Inhibitor-66 and its Effect on Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HIV-1 Inhibitor-66, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It details the inhibitor's mechanism of action, inhibitory activity against wild-type and drug-resistant HIV-1 strains, pharmacokinetic profile, and the experimental protocols used for its evaluation.

Executive Summary

This compound (also referred to as compound 10n in foundational research) is an orally active, potent non-nucleoside reverse transcriptase inhibitor. It demonstrates significant inhibitory activity against wild-type HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Notably, it maintains potency against a range of common NNRTI-resistant HIV-1 strains. Its mechanism of action involves allosteric inhibition of the reverse transcriptase enzyme, binding to a highly conserved hydrophobic pocket adjacent to the polymerase active site, with key interactions involving the residue W229. Preclinical pharmacokinetic studies in rats indicate good oral bioavailability and a favorable safety profile.

Mechanism of Action

This compound functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the polymerase active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site.

The binding of this compound to this "NNRTI binding pocket" induces a conformational change in the enzyme, which distorts the polymerase active site. This allosteric effect impairs the enzyme's ability to bind to its natural substrates and catalyze the polymerization of viral DNA from the RNA template, thereby halting the reverse transcription process. Foundational research has identified that this inhibitor specifically targets the highly conserved W229 residue within the binding pocket, contributing to its high potency.[1]

Caption: Allosteric Inhibition of HIV-1 RT by Inhibitor-66.

Quantitative Data

The inhibitory activity and preclinical pharmacokinetic parameters of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| Wild-Type HIV-1 Reverse Transcriptase | IC50 | 40 |

Data sourced from MedChemExpress.[1]

Table 2: Antiviral Activity against HIV-1 Strains

| HIV-1 Strain | Parameter | Value (µM) |

| Wild-Type | ||

| HIV-1 IIIB | EC50 | 0.009 |

| NNRTI-Resistant Mutants | ||

| L100I | EC50 | 0.011 |

| K103N | EC50 | 0.013 |

| Y181C | EC50 | 0.018 |

| Y188L | EC50 | 0.703 |

| E138K | EC50 | 0.013 |

| F227L/V106A | EC50 | 17.7 |

| RES056 (K103N/Y181C) | EC50 | 0.059 |

EC50 (50% effective concentration) values were determined in cell-based assays. Data sourced from the primary publication by Sun et al., where this compound is referred to as compound 10n.[1]

Table 3: Preclinical Pharmacokinetic and Safety Profile in Rats

| Parameter | Value |

| Half-life (T1/2) | 5.09 hours |

| Oral Bioavailability (F) | 108.96% |

| Acute Toxicity (LD50) | >2000 mg/kg |

Data sourced from MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a generalized, non-radioactive, colorimetric ELISA-based method for determining the IC50 value of an inhibitor against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (WT)

-

This compound (or test compound)

-

Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)

-

Nucleotide Mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-labeled dUTP)

-

Lysis Buffer

-

Streptavidin-coated 96-well microplates

-

Anti-digoxigenin-POD (peroxidase) conjugate

-

ABTS substrate solution

-

Stop Solution (e.g., 1% SDS)

-

Plate washer and microplate reader (405 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.

-

Reaction Setup: In each well of a reaction tube, add the reaction buffer, the template/primer hybrid, and the diluted inhibitor.

-

Enzyme Addition: Add the purified HIV-1 RT enzyme to each tube to initiate the reaction. Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for DNA synthesis.

-

Transfer to Plate: Transfer the reaction mixtures to the streptavidin-coated 96-well plate. The biotinylated primer will bind the newly synthesized DNA strand to the well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Detection: Add the anti-digoxigenin-POD conjugate to each well. This antibody will bind to the digoxigenin-labeled dUTP incorporated into the synthesized DNA. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step to remove the unbound antibody-conjugate.

-

Substrate Addition: Add the ABTS substrate solution. The peroxidase enzyme will catalyze a color change. Incubate at room temperature for 15-30 minutes.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Caption: Workflow for an ELISA-based HIV-1 RT Inhibition Assay.

Cell-Based Antiviral Assay (EC50 Determination)

This protocol describes a general method for determining the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cell line (e.g., MT-4 cells).

Materials:

-

MT-4 human T-cell line

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

HIV-1 viral stock (wild-type or resistant strains)

-

This compound (or test compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT)

-

p24 antigen ELISA kit (or other viral replication marker assay)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).

-

Viral Infection: Infect the cells with a pre-titrated amount of HIV-1 stock (a specific multiplicity of infection, MOI).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication:

-

p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit. The amount of p24 is directly proportional to the extent of viral replication.

-

MTT Assay (for Cytopathic Effect): Alternatively, if the virus causes a cytopathic effect (CPE), add MTT reagent to the cells. The amount of formazan product, measured by absorbance, correlates with the number of viable cells. The protective effect of the inhibitor against virus-induced cell death is measured.

-

-

Data Analysis: Calculate the percentage of viral inhibition (for p24) or cell protection (for MTT) for each drug concentration compared to the virus control. Plot the percentage against the log of the inhibitor concentration and use non-linear regression to calculate the EC50 value. A parallel assay without virus is performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

References

Unveiling a New Frontier in HIV-1 Inhibition: A Technical Deep Dive into the Aryl Triazolone Dihydropyridine Scaffold of HIV-1 Inhibitor-66

For Immediate Release

Jinan, Shandong – Researchers have unveiled a novel chemical scaffold with significant potential in the ongoing battle against HIV-1. HIV-1 inhibitor-66 (also identified as compound 10n) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) built upon a unique aryl triazolone dihydropyridine (ATDP) core. This in-depth guide provides a technical overview of this promising inhibitor, detailing its chemical novelty, biological efficacy, and the experimental foundations of its discovery for an audience of researchers, scientists, and drug development professionals.

The core innovation of this compound lies in its ATDP scaffold, which was rationally designed to enhance interactions with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) enzyme. This design strategy aims to overcome the challenge of drug resistance that plagues many existing NNRTIs. By targeting highly conserved residues within the binding pocket, specifically W229, the ATDP scaffold offers a new avenue for developing more robust and resilient antiretroviral therapies.

Quantitative Data Summary

The biological and pharmacokinetic profiles of this compound (compound 10n) have been rigorously evaluated. The following tables summarize the key quantitative data, offering a clear comparison of its potency and in vivo behavior.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (Compound 10n)

| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) in MT-4 Cells | Selectivity Index (SI) |

| HIV-1 IIIB (Wild-Type) | 0.009 | >22.6 | >2511 |

| L100I Mutant | 0.011 | >22.6 | >2055 |

| K103N Mutant | 0.013 | >22.6 | >1738 |

| Y181C Mutant | 0.018 | >22.6 | >1256 |

| Y188L Mutant | 0.703 | >22.6 | >32 |

| E138K Mutant | 0.013 | >22.6 | >1738 |

| F227L/V106A Mutant | 17.7 | >22.6 | >1.3 |

| RES056 (K103N/Y181C) | 0.059 | >22.6 | >383 |

EC₅₀: 50% effective concentration required to inhibit HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: HIV-1 Reverse Transcriptase Inhibition

| Compound | IC₅₀ (nM) |

| This compound (10n) | 40 |

IC₅₀: 50% inhibitory concentration against wild-type HIV-1 reverse transcriptase.

Table 3: Pharmacokinetic Profile of this compound (10n) in Rats (Oral Administration)

| Parameter | Value |

| T₁/₂ (h) | 5.09 |

| Tₘₐₓ (h) | Not Reported |

| Cₘₐₓ (ng/mL) | Not Reported |

| AUC (ng·h/mL) | Not Reported |

| Bioavailability (F%) | 108.96 |

| Acute Toxicity (LD₅₀) | >2000 mg/kg |

T₁/₂: Half-life; Tₘₐₓ: Time to maximum concentration; Cₘₐₓ: Maximum concentration; AUC: Area under the curve; F%: Oral bioavailability.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of the Aryl Triazolone Dihydropyridine (ATDP) Scaffold

The synthesis of the ATDP core of this compound is a multi-step process. A generalized workflow is presented below.

General synthetic workflow for the ATDP scaffold.

General Procedure:

-

Formation of the Dihydropyridinone Core: A substituted phenylhydrazine is reacted with a β-ketoester, such as diethyl 2-acetyl-3-(trifluoromethyl)succinate, typically under acidic conditions (e.g., acetic acid) and heat to yield the dihydropyridinone intermediate.

-

Introduction of the Aryloxy Moiety: The dihydropyridinone is then subjected to a nucleophilic aromatic substitution or a Williamson ether synthesis with a substituted phenol to introduce the aryloxy group at the desired position.

-

Construction of the Triazolone Ring: The resulting intermediate undergoes a series of reactions to form the triazolone ring. This often involves reaction with a carbonyl source like phosgene or a safer equivalent, followed by cyclization with a hydrazine derivative.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against the wild-type HIV-1 RT was determined using a standardized enzymatic assay.

Methodological & Application

Application Note & Protocol: High-Throughput Screening of HIV-1 Inhibitors Using a Luciferase-Based Antiviral Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral therapies. A critical component of the drug discovery pipeline is the availability of robust and sensitive high-throughput screening (HTS) assays to identify and characterize potential inhibitors. This application note describes a detailed protocol for a luciferase-based antiviral assay to determine the potency of a novel HIV-1 inhibitor, designated here as inhibitor-66. This cell-based assay offers a rapid, sensitive, and reproducible method for measuring the inhibition of HIV-1 replication, making it amenable to HTS campaigns.[1][2][3] The protocol also incorporates a parallel cytotoxicity assay to ensure that the observed antiviral activity is not a result of adverse effects on the host cells.[4][5]

Assay Principle

This protocol utilizes a genetically engineered human T-cell line (e.g., TZM-bl) that contains an integrated HIV-1 long terminal repeat (LTR) driving the expression of a luciferase reporter gene.[3] Upon infection with HIV-1, the viral Tat protein is expressed and transactivates the LTR, leading to the production of luciferase. The amount of luciferase produced is directly proportional to the level of viral replication. In the presence of an effective antiviral agent like inhibitor-66, HIV-1 replication is blocked, resulting in a quantifiable reduction in the luciferase signal. The potency of the inhibitor is determined by measuring the concentration at which it inhibits viral replication by 50% (EC50). Concurrently, a cell viability assay is performed to assess the compound's toxicity to the host cells, with the 50% cytotoxic concentration (CC50) being determined. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of the compound.

Signaling Pathway of HIV-1 Entry and Replication

The following diagram illustrates the key stages of the HIV-1 lifecycle that can be targeted by antiviral inhibitors. Inhibitor-66 is hypothetically classified as a reverse transcriptase inhibitor.

Caption: Simplified HIV-1 lifecycle and the target of Inhibitor-66.

Experimental Workflow

The overall experimental workflow for assessing the antiviral efficacy and cytotoxicity of inhibitor-66 is depicted below.

References

- 1. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 3. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of HIV-1 Entry Using a CCR5 Co-receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of a representative CCR5 antagonist, Maraviroc, as a tool for studying the mechanisms of HIV-1 entry. For the purpose of these notes, "HIV-1 inhibitor-66" will be considered a placeholder for a potent and selective CCR5 antagonist with a mechanism of action analogous to Maraviroc.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process that represents a critical target for antiretroviral therapy. The entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1][2][3] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The specific co-receptor used by the virus is a key determinant of its cellular tropism. Viruses that utilize CCR5 are termed R5-tropic and are predominantly responsible for initial transmission.[1]

Maraviroc is an FDA-approved small molecule antagonist of CCR5.[1][3][4] It functions as an entry inhibitor by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2][5][6] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unable to be recognized by the gp120-CD4 complex.[2][6] Consequently, the subsequent steps of membrane fusion and viral entry are blocked. Due to its specific mechanism of action, Maraviroc is only effective against R5-tropic HIV-1 strains.[2][3]

Mechanism of Action of CCR5 Antagonists

The binding of a CCR5 antagonist like Maraviroc is allosteric and reversible.[5] It does not directly compete with the natural chemokine ligands of CCR5 for their binding site but instead alters the receptor's conformation.[7] This selective blockade of the HIV-1 co-receptor interaction, without significantly impacting the natural immunological functions of CCR5, makes it a valuable tool for dissecting the specific role of this co-receptor in viral entry and pathogenesis.

Quantitative Data Summary

The antiviral activity of CCR5 antagonists is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The IC50 values for Maraviroc can vary depending on the HIV-1 isolate, the cell type used in the assay, and the specific experimental conditions.

| Parameter | Virus Strain | Cell Type | Value | Reference |

| IC50 | HIV-1 Ba-L | PM-1 cells | 0.56 nM (geometric mean) | [7] |

| IC90 | 43 primary isolates (various clades) | PBMCs | 2.0 nM (geometric mean) | [7] |

| IC50 | HIV-1 Subtype A (A74) | U87.CD4.CCR5 cells | 10 nM | [6] |

| IC50 | HIV-1 Subtype B (B6) | U87.CD4.CCR5 cells | 2 nM | [6] |

| IC50 | HIV-1 Subtype C (C8) | U87.CD4.CCR5 cells | 2 nM | [6] |

| IC50 | HIV-1 Group O strains (40/42) | - | 1.23 nM (median) | [8] |

| IC50 | MIP-1α binding to CCR5 | HEK-293 cells | 3.3 nM | [9] |

| IC50 | MIP-1β binding to CCR5 | HEK-293 cells | 7.2 nM | [9] |

| IC50 | RANTES binding to CCR5 | HEK-293 cells | 5.2 nM | [9] |

Experimental Protocols

Detailed methodologies for key experiments to study HIV-1 entry mechanisms using a CCR5 antagonist are provided below.

HIV-1 Neutralization Assay (Single-Cycle Infection)

This assay measures the ability of a compound to inhibit viral entry of pseudotyped viruses in a single round of infection.

Materials:

-

HEK293T cells

-

HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

-

HIV-1 Env expression plasmid (for an R5-tropic strain, e.g., Ba-L)

-

Reporter gene plasmid (e.g., pNL4-3.Luc.R-E-)

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

-

Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

-

Transfection reagent

-

Serial dilutions of the CCR5 antagonist (e.g., Maraviroc)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter gene plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Determine the virus titer (e.g., by p24 ELISA or by titrating on target cells).

-

-

Neutralization Assay:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the CCR5 antagonist in culture medium.

-

Pre-incubate the pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.

-

Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and CCR5.

Materials:

-

Effector cells: Cells expressing an R5-tropic HIV-1 Env and Tat (e.g., HeLa-ADA cells).

-

Target cells: Indicator cells expressing CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., TZM-bl cells).

-

Culture medium

-

Serial dilutions of the CCR5 antagonist

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl target cells in a 96-well plate and incubate for 24 hours.[10]

-

Prepare serial dilutions of the CCR5 antagonist in culture medium.

-

Add the inhibitor dilutions to the target cells and incubate for 1 hour at 37°C.

-

Detach the HeLa-ADA effector cells and overlay them onto the TZM-bl cells.[10]

-

Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated transactivation of the reporter gene.

-

Lyse the cells and measure luciferase activity.

-

Calculate the percent inhibition of fusion and determine the IC50 value.

CCR5 Binding Assay (Flow Cytometry)

This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled anti-CCR5 antibody to cells expressing CCR5.

Materials:

-

Cells expressing CCR5 (e.g., CEM.NKR-CCR5 cells or PBMCs)

-

PE-conjugated anti-CCR5 monoclonal antibody (e.g., 2D7)

-

Serial dilutions of the CCR5 antagonist

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Protocol:

-

Aliquot approximately 0.5 x 10^6 cells per tube.[11]

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer containing serial dilutions of the CCR5 antagonist and incubate for 30 minutes at room temperature.

-

Add the PE-conjugated anti-CCR5 antibody at a predetermined saturating concentration and incubate for 30 minutes at 4°C in the dark.[11]

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the PE signal.

-

Calculate the percent inhibition of antibody binding and determine the IC50 value.

Visualizations

Caption: HIV-1 entry pathway and the mechanism of a CCR5 antagonist.

Caption: Workflow for an HIV-1 neutralization assay.

Conclusion

CCR5 antagonists like Maraviroc are invaluable tools for probing the intricacies of HIV-1 entry. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of viral entry, evaluating the efficacy of novel inhibitors, and investigating the development of drug resistance. The use of standardized assays and a clear understanding of the inhibitor's mechanism of action are crucial for obtaining reproducible and meaningful results in the ongoing effort to combat HIV-1.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 3. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]

- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

Application Notes and Protocols for Measuring HIV-1 Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current techniques used to measure the efficacy of HIV-1 inhibitors. The protocols detailed below are intended to guide researchers in setting up and performing key assays for the evaluation of novel and existing antiretroviral compounds.

Introduction

The development of effective antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A critical aspect of developing new HIV-1 inhibitors is the accurate and reproducible measurement of their efficacy. A variety of in vitro assays are employed to determine the potency of these inhibitors, each with its own advantages and limitations. These assays can be broadly categorized into enzymatic assays, cell-based assays, and full-replication assays. The choice of assay depends on the specific research question, the target of the inhibitor, and the stage of drug development.

Key Concepts in Efficacy Measurement

Several quantitative parameters are used to describe the efficacy of an HIV-1 inhibitor.[1][2][3] Understanding these metrics is crucial for interpreting and comparing experimental results.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of a target enzyme or the replication of the virus by 50%.[1] It is a common measure of drug potency.

-

Inhibitory Quotient (IQ): The ratio of the plasma drug concentration to the IC50.[1] It provides an indication of the potential in vivo efficacy.

-

Instantaneous Inhibitory Potential (IIP): A more recently developed metric that considers the slope of the dose-response curve, providing a more accurate measure of the intrinsic antiviral activity of a drug at clinically relevant concentrations.[1][2][3]

Data Presentation: Comparison of Efficacy Measurement Techniques

The following table summarizes the key characteristics of different assay types used to measure HIV-1 inhibitor efficacy.

| Assay Type | Principle | Advantages | Disadvantages | Key Readouts |

| Enzymatic Assays | Measures the direct inhibition of a specific viral enzyme (e.g., protease, reverse transcriptase, integrase) in a cell-free system.[4][5][6] | High-throughput, allows for the study of specific drug-target interactions, useful for initial screening.[7] | Does not account for cellular factors like drug uptake, metabolism, or cytotoxicity.[7] | Enzyme activity (e.g., fluorescence, luminescence).[4][6] |

| Single-Round Infectivity Assays | Measures a single cycle of viral replication using replication-defective viral vectors carrying a reporter gene (e.g., luciferase, GFP).[1] | Rapid, reproducible, measures instantaneous inhibition, and can predict in vivo efficacy more accurately than multi-round assays.[1] | Does not capture the effects of inhibitors on later stages of the viral life cycle or the spread of the virus. | Reporter gene expression (e.g., light emission, fluorescence).[1][8] |

| Multi-Round Infectivity Assays | Measures multiple cycles of viral replication using replication-competent virus in cell culture over several days or weeks.[1] | More closely mimics the natural course of infection, allows for the emergence of drug-resistant variants to be studied.[1] | Time-consuming, less reproducible than single-round assays, and measures cumulative outcomes rather than instantaneous inhibition.[1] | Viral antigen (p24) levels, reverse transcriptase activity in culture supernatants, or cell viability.[1] |

| Full-Replication Assays | Utilizes cell lines that support the complete HIV-1 replication cycle and often include reporter genes activated by viral proteins.[9][10] | Allows for the discovery of inhibitors targeting various stages of the viral life cycle, including those not amenable to biochemical screens.[9][10] | Can be more complex to set up and interpret compared to simpler assays. | Reporter gene expression, quantification of viral production.[9][10] |

Experimental Protocols

Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)

This protocol is based on the principle that active HIV-1 protease can cleave a specific synthetic peptide substrate, leading to the release of a fluorophore that can be quantified.[5][6][11]

Materials:

-

HIV-1 Protease Assay Kit (commercially available kits typically include assay buffer, substrate, and a positive control).

-

Purified HIV-1 protease or sample containing the enzyme.

-

Test inhibitor compounds.

-

Fluorometer or fluorescence microplate reader.

-

96-well microplate (black, for fluorescence).

Procedure:

-

Reagent Preparation: Prepare assay buffer, substrate, and positive control according to the kit manufacturer's instructions. Prepare serial dilutions of the inhibitor compound.

-

Reaction Setup:

-

Add assay buffer to each well of the microplate.

-

Add the inhibitor at various concentrations to the respective wells.

-

Add the HIV-1 protease to all wells except the negative control.

-

For the positive control, add the provided enzyme.

-

Incubate for a pre-determined time at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 330/450 nm for 1-3 hours at 37°C.[11]

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: Single-Round Infectivity Assay using a Luciferase Reporter Virus

This protocol describes the use of a replication-defective HIV-1 vector containing a luciferase reporter gene to measure inhibitor efficacy in a single cycle of infection.[1]

Materials:

-

HEK293T cells.

-

Plasmids: HIV-1 genomic plasmid with a luciferase reporter gene and a deletion in the envelope gene, and a plasmid encoding a viral envelope protein (e.g., VSV-G).

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter).

-

Test inhibitor compounds.

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Production of Pseudotyped Virus:

-

Co-transfect HEK293T cells with the HIV-1 genomic plasmid and the envelope-expressing plasmid.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Determine the virus titer (e.g., by p24 ELISA).

-

-

Infection of Target Cells:

-

Seed target cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the inhibitor compound for 1-2 hours.

-

Infect the cells with the pseudotyped virus at a pre-determined multiplicity of infection (MOI).

-

-

Measurement of Luciferase Activity:

-

After 48-72 hours of incubation, lyse the cells.

-

Add luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase readings to a no-drug control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and the logic behind efficacy measurement.

Caption: Workflow for a fluorometric HIV-1 protease activity assay.

Caption: Workflow for a single-round infectivity assay.

Caption: Logic of HIV-1 inhibitor efficacy measurement.

References

- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving a Quantitative Understanding of Antiretroviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Method for Determining the Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 5. mybiosource.com [mybiosource.com]

- 6. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

Application Notes and Protocols: Experimental Design for HIV-1 Inhibitor-66 Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Diarylpyrimidine (DAPY) derivatives are a prominent group of NNRTIs known for their high potency against wild-type HIV-1 and some drug-resistant strains.

"Inhibitor-66" is a novel diarylpyrimidine derivative demonstrating potent anti-HIV-1 activity. As with any antiretroviral agent, the emergence of drug resistance is a primary concern that can limit its long-term efficacy. Understanding the mechanisms of resistance to Inhibitor-66 is crucial for its clinical development and for designing strategies to overcome resistance.

These application notes provide a comprehensive guide for researchers to study HIV-1 resistance to Inhibitor-66. We present detailed protocols for genotypic and phenotypic resistance assays, methods for generating resistant strains, and a framework for data analysis and interpretation.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of Inhibitor-66 against wild-type (WT) HIV-1 and a panel of common NNRTI-resistant mutant strains. The data is presented as the 50% effective concentration (EC50), the concentration of the inhibitor required to inhibit viral replication by 50%, and the 50% inhibitory concentration (IC50), the concentration required to inhibit the enzymatic activity of HIV-1 reverse transcriptase by 50%.

Table 1: Antiviral Activity of Inhibitor-66 against Wild-Type and NNRTI-Resistant HIV-1 Strains in MT-4 Cells

| HIV-1 Strain | Key Resistance Mutation(s) | Inhibitor-66 EC50 (nM) | Fold Change in EC50 vs. WT |

| Wild-Type (IIIB) | None | 2.5 | 1.0 |

| A | L100I | 8.0 | 3.2 |

| B | K103N | 5.5 | 2.2 |

| C | Y181C | 15.2 | 6.1 |

| D | Y188L | 18.0 | 7.2 |

| E | E138K | 6.8 | 2.7 |

| F | K103N + Y181C | 150.5 | 60.2 |

Table 2: Inhibitory Activity of Inhibitor-66 against Recombinant HIV-1 Reverse Transcriptase

| HIV-1 RT Genotype | Key Resistance Mutation(s) | Inhibitor-66 IC50 (µM) | Fold Change in IC50 vs. WT |

| Wild-Type | None | 0.08 | 1.0 |

| A | L100I | 0.25 | 3.1 |

| B | K103N | 0.18 | 2.3 |

| C | Y181C | 0.55 | 6.9 |

| D | Y188L | 0.62 | 7.8 |

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by NNRTIs

The primary target of Inhibitor-66 is the HIV-1 reverse transcriptase. The following diagram illustrates the process of reverse transcription and the mechanism of action of NNRTIs.

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.

Experimental Protocols

Genotypic Resistance Assay: Sequencing of the HIV-1 pol Gene

This protocol describes the amplification and sequencing of the protease and reverse transcriptase regions of the HIV-1 pol gene from patient plasma samples.

Experimental Workflow: Genotypic Resistance Assay

Workflow for Genotypic Resistance Assay.

a. Viral RNA Extraction

-

Centrifuge patient plasma at 1,000 x g for 10 minutes to pellet cellular debris.

-

Carefully collect the supernatant.

-

Extract viral RNA from 1 mL of plasma using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions.

-

Elute the RNA in 60 µL of AVE buffer.

b. Reverse Transcription PCR (RT-PCR)

-

Prepare the RT-PCR master mix in a sterile, nuclease-free tube on ice. For a 50 µL reaction:

-

25 µL of 2x Reaction Mix

-

1 µL of SuperScript III RT/Platinum Taq Mix

-

1 µL of Forward Primer (20 µM)

-

1 µL of Reverse Primer (20 µM)

-

10 µL of nuclease-free water

-

-

Add 38 µL of the master mix to PCR tubes.

-

Add 12 µL of the extracted viral RNA to each tube.

-

Perform RT-PCR using the following cycling conditions:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 94°C for 2 minutes

-

40 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 68°C for 2 minutes

-

-

Final Extension: 68°C for 10 minutes

-

Hold: 4°C

-

c. Nested PCR

-

Prepare the nested PCR master mix. For a 50 µL reaction:

-

25 µL of 2x PCR Master Mix

-

1 µL of Nested Forward Primer (20 µM)

-

1 µL of Nested Reverse Primer (20 µM)

-

21 µL of nuclease-free water

-

-

Add 48 µL of the master mix to new PCR tubes.

-

Add 2 µL of the RT-PCR product as the template.

-

Perform nested PCR using the following cycling conditions:

-

Initial Denaturation: 94°C for 2 minutes

-

35 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 1.5 minutes

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

-

-

Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.

d. PCR Product Purification and Sanger Sequencing

-

Purify the nested PCR product using the QIAquick PCR Purification Kit (Qiagen) according to the manufacturer's instructions.

-

Quantify the purified DNA using a spectrophotometer.

-

Send the purified PCR product and sequencing primers for bidirectional Sanger sequencing.

e. Sequence Data Analysis

-

Assemble the forward and reverse sequencing reads to generate a consensus sequence.

-

Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).

-

Identify amino acid mutations in the protease and reverse transcriptase regions using a sequence analysis software (e.g., Stanford University HIV Drug Resistance Database).

Phenotypic Resistance Assay: Recombinant Virus Assay

This assay measures the in vitro susceptibility of HIV-1 to Inhibitor-66 by generating recombinant viruses containing the pol gene from patient plasma.

Experimental Workflow: Phenotypic Resistance Assay

Workflow for Phenotypic Resistance Assay.

a. Generation of Recombinant Virus

-

Amplify the patient-derived pol gene (protease and reverse transcriptase) using the RT-PCR and nested PCR protocol described in the genotypic assay section.

-

Digest a reverse transcriptase-deleted HIV-1 proviral clone (e.g., pNL4-3-ΔRT) with appropriate restriction enzymes.

-

Ligate the purified patient-derived pol PCR product into the digested vector.

-

Transform the ligation product into competent E. coli and select for positive clones.

-

Purify the recombinant plasmid DNA.

-

Transfect HEK293T cells with the recombinant plasmid DNA using a suitable transfection reagent (e.g., FuGENE 6).

-

Harvest the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.

-

Determine the virus titer by measuring the p24 antigen concentration using an ELISA kit.

b. Drug Susceptibility Assay

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

-

Prepare serial dilutions of Inhibitor-66 in culture medium.

-

Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with uninfected cells as a cell control.

-

Infect the cells with the recombinant virus at a multiplicity of infection (MOI) of 0.01 in a volume of 50 µL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, collect the cell supernatant and measure the p24 antigen concentration using an ELISA kit.

-

Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the virus control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Generation of Resistant Virus by In Vitro Passage

This protocol describes the selection of HIV-1 strains with reduced susceptibility to Inhibitor-66 through serial passage in the presence of increasing concentrations of the inhibitor.

Logical Relationship: In Vitro Resistance Selection

Logical flow for in vitro selection of resistant virus.

-

Infect MT-4 cells with wild-type HIV-1 at an MOI of 0.01 in the presence of Inhibitor-66 at a concentration equal to its EC50.

-

Culture the cells at 37°C in a 5% CO2 incubator and monitor for viral replication by measuring p24 antigen in the supernatant every 3-4 days.

-

When viral replication is detected (p24 > 1 ng/mL), harvest the cell-free supernatant.

-

Use the harvested virus to infect fresh MT-4 cells in the presence of a 2-fold higher concentration of Inhibitor-66.

-

Repeat this process of serial passage with escalating concentrations of the inhibitor until a virus population that can replicate in the presence of high concentrations of Inhibitor-66 is selected.

-

Characterize the resulting resistant virus population using the genotypic and phenotypic assays described above to identify resistance mutations and determine the fold-change in EC50.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of HIV-1 resistance to the novel diarylpyrimidine derivative, Inhibitor-66. By combining genotypic and phenotypic assays with in vitro resistance selection studies, researchers can elucidate the genetic basis of resistance, quantify the level of resistance conferred by specific mutations, and gain valuable insights into the resistance profile of this promising antiretroviral candidate. This information is essential for guiding further drug development efforts and for the future clinical positioning of Inhibitor-66 in the management of HIV-1 infection.

Application Notes and Protocols for HIV-1 Inhibitor-66 in Combination Antiretroviral Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HIV-1 inhibitor-66 is a novel, highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to proviral DNA, a critical step in the HIV-1 replication cycle.[2][3] The rationale for employing combination antiretroviral therapy is to achieve more profound viral suppression and to mitigate the development of drug resistance.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).

The primary methods for assessing antiviral efficacy in these protocols are the quantification of HIV-1 p24 antigen and the measurement of reverse transcriptase activity in cell culture supernatants. The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the median-effect analysis method described by Chou and Talalay.[2][5]

Mechanism of Action of Combined Antiretroviral Classes

A multi-pronged attack on the HIV-1 replication cycle is the cornerstone of modern antiretroviral therapy. By combining drugs that act on different stages of viral replication, it is possible to achieve a synergistic effect and a higher barrier to the development of resistance.

Data Presentation: In Vitro Synergy of this compound

The following tables summarize the in vitro antiviral activity of this compound alone and in combination with the NRTI Zidovudine (AZT) and the protease inhibitor Lopinavir/ritonavir. The data is presented as the 50% inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method.[2][5] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]

Table 1: Antiviral Activity of this compound in Combination with Zidovudine (AZT)

| Drug Combination | IC50 (nM) - Inhibitor-66 | IC50 (nM) - Zidovudine | Combination Index (CI) | Synergy Level |

| Inhibitor-66 alone | 2.5 | - | - | - |

| Zidovudine alone | - | 15.0 | - | - |

| Inhibitor-66 + Zidovudine | 0.8 | 5.0 | 0.45 | Synergy |

Table 2: Antiviral Activity of this compound in Combination with Lopinavir/ritonavir

| Drug Combination | IC50 (nM) - Inhibitor-66 | IC50 (nM) - Lopinavir/r | Combination Index (CI) | Synergy Level |

| Inhibitor-66 alone | 2.5 | - | - | - |

| Lopinavir/r alone | - | 8.0 | - | - |

| Inhibitor-66 + Lopinavir/r | 0.6 | 2.0 | 0.38 | Strong Synergy |

Experimental Protocols

The following are detailed protocols for the key experiments cited in these application notes.

In Vitro HIV-1 Inhibition Synergy Assay Workflow

Protocol 1: HIV-1 p24 Antigen Capture ELISA

This protocol is for the quantification of the HIV-1 p24 core antigen in cell culture supernatants as a measure of viral replication.[6][7]

Materials:

-

96-well microtiter plates coated with a murine monoclonal anti-HIV-1 p24 antibody.

-

HIV-1 p24 antigen standard.

-

Detector antibody: Biotinylated polyclonal anti-HIV-1 p24 antibody.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (PBS with 0.05% Tween-20).

-

Assay diluent (PBS with 20% sheep serum, 2% Triton X-100).

-

Cell culture supernatants from experimental wells.

Procedure:

-

Sample Preparation: Clarify cell culture supernatants by centrifugation at 1,000 x g for 10 minutes to remove cellular debris.

-

Standard Curve Preparation: Prepare a serial dilution of the HIV-1 p24 antigen standard in the assay diluent, ranging from 100 pg/mL to 1.56 pg/mL.

-

Coating and Blocking: If plates are not pre-coated, coat with capture antibody overnight at 4°C, followed by washing and blocking with a suitable blocking buffer.

-

Sample Addition: Add 100 µL of standards, controls, and clarified culture supernatants to the wells.

-

Incubation: Seal the plate and incubate for 2 hours at 37°C.

-

Washing: Wash the wells four times with 300 µL of wash buffer per well.

-

Detector Antibody: Add 100 µL of the diluted biotinylated detector antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 6.

-

Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Repeat the washing step as in step 6.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standards. Use the standard curve to determine the p24 concentration in the experimental samples.

Protocol 2: Reverse Transcriptase (RT) Activity Assay

This colorimetric assay measures the activity of HIV-1 reverse transcriptase in cell culture supernatants.

Materials:

-

Microtiter plate pre-coated with streptavidin.

-

Reaction buffer containing a poly(A) template, oligo(dT) primer, and dNTPs with biotin-dUTP and digoxigenin-dUTP.

-

Lysis buffer.

-

Recombinant HIV-1 RT for standard curve.

-

Anti-digoxigenin-peroxidase (POD) conjugate.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution.

-

Stop solution.

-

Wash buffer.

Procedure:

-

Sample Lysis: Mix 10 µL of cell culture supernatant with 10 µL of lysis buffer in a reaction tube.

-

RT Reaction: Add 20 µL of the reaction buffer to the lysed sample. Incubate for 1 hour at 37°C.

-

Binding to Plate: Transfer 20 µL of the reaction mixture to the streptavidin-coated microtiter plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

-

Washing: Wash the wells three times with wash buffer.

-

Anti-DIG-POD Conjugate: Add 100 µL of the anti-digoxigenin-POD conjugate solution to each well and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 4.

-

Substrate Reaction: Add 100 µL of ABTS substrate solution and incubate for 10-30 minutes at room temperature, or until sufficient color development.

-

Data Acquisition: Measure the absorbance at 405 nm.

-

Data Analysis: A standard curve can be generated using known concentrations of recombinant HIV-1 RT to quantify the RT activity in the samples.

Analysis of Drug Combination Effects

The Chou-Talalay method is a widely accepted method for quantifying the nature of drug interactions.[2][5] The Combination Index (CI) is calculated from the dose-response curves of the individual drugs and their combination.